molecular formula C19H15N5O B2767542 N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2034614-80-5

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

Cat. No.: B2767542
CAS No.: 2034614-80-5
M. Wt: 329.363
InChI Key: FYRVXLGJQICMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with pyridine and pyrazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the pyridine and pyrazine rings.

For instance, the synthesis might involve the following steps:

    Formation of the Indole Core: Phenylhydrazine reacts with a suitable aldehyde or ketone in the presence of an acid catalyst to form the indole core.

    Introduction of Pyridine and Pyrazine Rings: The indole core is then subjected to a series of reactions to introduce the pyridine and pyrazine rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The compound may exert its effects through:

Comparison with Similar Compounds

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its combination of the indole nucleus with pyridine and pyrazine rings, which imparts distinct chemical and biological properties .

Biological Activity

N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide, a compound with the CAS number 2034614-80-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its anti-cancer and anti-inflammatory activities, as well as its mechanism of action.

The molecular formula of this compound is C19H15N5O, with a molecular weight of 329.4 g/mol. The structure includes an indole moiety, which is known for its diverse biological activities.

Anti-Cancer Activity

Recent studies have highlighted the compound's potential as an anti-cancer agent. For instance, derivatives of indole carboxamides have been shown to target Nur77, a protein involved in apoptosis in cancer cells. One study reported that a closely related compound demonstrated significant cytotoxicity against various liver cancer cell lines while exhibiting lower toxicity compared to standard treatments like celastrol .

Mechanism of Action:
The cytotoxic effects are primarily attributed to the induction of Nur77-dependent apoptosis. The compound enhances mitochondrial targeting of Nur77, leading to programmed cell death in cancer cells. This mechanism is crucial for developing new therapeutic strategies against hepatocellular carcinoma (HCC) and potentially other malignancies.

Anti-Inflammatory Activity

In addition to its anti-cancer properties, this compound exhibits promising anti-inflammatory activity. Research has shown that related compounds can significantly inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme involved in inflammation. For example, derivatives with similar structures demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

In Vitro Studies:
In vitro assays using carrageenan-induced paw edema models indicated that these compounds could effectively reduce inflammation, with effective doses calculated to be lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

Compound Activity IC50/ED50 Reference
This compoundAnti-cancer (HCC)Low toxicity compared to celastrol
Related Indole DerivativeCOX-2 InhibitionIC50 = 0.04 μmol
Pyrimidine DerivativesAnti-inflammatoryED50 = 9.17 μM (indomethacin comparison)

Properties

IUPAC Name

N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c25-19(16-10-13-4-1-2-6-15(13)24-16)23-12-17-18(22-9-8-21-17)14-5-3-7-20-11-14/h1-11,24H,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRVXLGJQICMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.